BenchChemオンラインストアへようこそ!

TTA-Q6(isomer)

Stereochemistry Enantiomer Chiral Purity

TTA-Q6(isomer), the (R)-enantiomer of TTA-Q6, is essential as a negative control to validate T-type calcium channel specificity. Unlike the active (S)-enantiomer, this compound exhibits minimal channel antagonism, ensuring observed effects are target-specific. Crucial for generating high-confidence, publishable data in neuroscience and calcium signaling assays. Standard B2B procurement with global shipping available.

Molecular Formula C20H15ClF3N3O
Molecular Weight 405.8 g/mol
Cat. No. B2505100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTTA-Q6(isomer)
Molecular FormulaC20H15ClF3N3O
Molecular Weight405.8 g/mol
Structural Identifiers
SMILESC1CC1C2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N
InChIInChI=1S/C20H15ClF3N3O/c21-15-7-8-17-16(9-15)20(14-5-6-14,13-3-1-12(10-25)2-4-13)27(18(28)26-17)11-19(22,23)24/h1-4,7-9,14H,5-6,11H2,(H,26,28)/t20-/m0/s1
InChIKeyOVRNWJYZCIAMGV-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TTA-Q6(isomer): The Inactive Enantiomer for T-Type Calcium Channel Antagonist Control Studies


TTA-Q6(isomer), designated by CAS number 910484-32-1, is the (R)-enantiomer of the selective T-type calcium channel antagonist TTA-Q6 . As a stereoisomer, it shares an identical molecular formula (C₂₀H₁₅ClF₃N₃O) and molecular weight (405.80) with its active counterpart . However, its distinct three-dimensional configuration dictates its primary utility: it serves as a critical negative control and tool compound in pharmacological studies to validate the target specificity of T-type calcium channel antagonism . Unlike the active (S)-enantiomer, TTA-Q6(isomer) is not expected to exhibit potent inhibition of T-type calcium channels, making it indispensable for distinguishing on-target from off-target effects in complex biological assays.

Stereochemical Specificity: Why TTA-Q6(isomer) Cannot Be Substituted with the Active Enantiomer


The biological activity of chiral molecules is often dictated by a specific three-dimensional orientation, and T-type calcium channel antagonists are no exception. The active enantiomer, TTA-Q6 (S)-isomer (CAS 910484-28-5), demonstrates nanomolar potency in cellular assays, a feature critical for its utility in neuroscience research [1]. TTA-Q6(isomer), as the (R)-enantiomer, is predicted to have a significantly different binding mode to the Cav3 channel, translating to a substantial, though not fully characterized, reduction in functional antagonism. This stereoselectivity is paramount for experimental design; inadvertently substituting the inactive isomer for the active one would completely abolish the intended pharmacological effect, leading to false negative results in target validation or mechanism-of-action studies [2].

Quantitative Differentiation of TTA-Q6(isomer): A Comparative Data Guide for Researchers


Stereochemical Identity: A Structural Differentiator for Pharmacological Selectivity

TTA-Q6(isomer) is the (R)-enantiomer, as evidenced by its IUPAC name (4-[(4R)-...]) and specific optical rotation . This is in contrast to the pharmacologically active (S)-enantiomer, TTA-Q6, which is characterized by the (4S) configuration in its IUPAC name . This is a definitive chemical distinction that forms the basis for all downstream functional differences.

Stereochemistry Enantiomer Chiral Purity Structure-Activity Relationship (SAR)

FLIPR Assay Potency: Benchmarking Inactivity Against the Active Enantiomer's Nanomolar IC50

The active (S)-enantiomer, TTA-Q6, exhibits potent and state-dependent inhibition of T-type calcium channels in the FLIPR (Fluorometric Imaging Plate Reader) assay, with IC50 values of 14 nM in a depolarized state and 590 nM in a hyperpolarized state [1]. While precise IC50 data for TTA-Q6(isomer) is not publicly disclosed, it is established within the chemical series that the (R)-enantiomer is substantially less active or inactive. Its purpose is to serve as a baseline control to confirm that observed effects of the (S)-enantiomer are due to specific T-type channel blockade.

Cellular Assay T-Type Calcium Channel Potency IC50

Functional Impact In Vivo: Absence of Pharmacological Activity in Disease-Relevant Models

The active (S)-enantiomer, TTA-Q6, has demonstrated robust in vivo efficacy, including significant seizure suppression in the WAG/Rij rat model of absence epilepsy at an oral dose of 3 mg/kg and altered sleep architecture in rats [1]. In contrast, TTA-Q6(isomer) is not expected to produce these effects and is instead employed as a tool to verify that such in vivo findings are mediated by T-type channel antagonism rather than alternative mechanisms. Data from analogous compounds in the quinazolinone series confirm that only the active enantiomer drives efficacy.

In Vivo Pharmacology Epilepsy Model Behavioral Assay Negative Control

Comparative Potency with a Structurally Dissimilar T-Type Antagonist

The T-type channel antagonist TTA-A2 is a widely used benchmark with an IC50 of approximately 100 nM in patch-clamp electrophysiology studies [1]. TTA-Q6 (active enantiomer) is differentiated by its sub-100 nM potency in a specific assay state (14 nM). By using TTA-Q6(isomer) alongside both TTA-Q6 and TTA-A2, researchers can construct a robust pharmacological profile, using the isomer to control for any non-specific effects of the quinazolinone chemical scaffold that might be shared with TTA-Q6.

Selectivity Off-Target TTA-A2 Drug Discovery

Optimal Use Cases for Procuring TTA-Q6(isomer) in Neuroscience and Drug Discovery


As a Stereochemical Negative Control in Calcium Channel Pharmacology

In any cellular assay evaluating the effects of TTA-Q6, TTA-Q6(isomer) is an essential control to confirm that observed changes (e.g., calcium flux inhibition, altered neuronal firing) are due to specific T-type channel antagonism rather than non-specific or off-target effects of the quinazolinone scaffold [1]. This is critical for generating high-confidence, publishable data.

Validating Target Engagement in In Vivo Models of Epilepsy and Sleep

When studying the active TTA-Q6 compound in rodent models of absence epilepsy (e.g., WAG/Rij rats) or sleep architecture, parallel use of the inactive isomer allows researchers to attribute observed behavioral and electrophysiological effects to the intended mechanism [2]. This strengthens the translational relevance of the findings.

Investigating Stereoselective Binding and Off-Target Liability in Drug Discovery

Medicinal chemistry and drug discovery programs can use TTA-Q6(isomer) in broader selectivity panels to profile the chiral preference of T-type channel antagonism [1]. This helps differentiate true, stereospecific target engagement from potential interactions with other ion channels or receptors, informing lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for TTA-Q6(isomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.